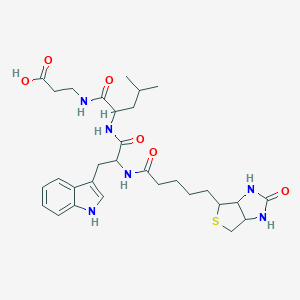
Biotinyl-tryptophyl-leucyl-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl-tryptophyl-leucyl-beta-alanine, also known as biotinylated tripeptide, is a peptide that has gained attention in the scientific community due to its potential applications in various fields. This peptide is composed of three amino acids: tryptophan, leucine, and beta-alanine, and is attached to biotin, a vitamin that plays a crucial role in many metabolic processes.
Wirkmechanismus
The mechanism of action of biotinyl-tryptophyl-leucyl-beta-alanine is not fully understood, but it is thought to involve the binding of the biotin moiety to streptavidin. This binding allows for the peptide to be used as a tool for the detection and purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.
Biochemische Und Physiologische Effekte
Biotinyl-tryptophyl-leucyl-beta-alanine has been shown to have minimal effects on biochemical and physiological processes. However, its use as a tool for protein purification and enzymatic assays can have significant impacts on the study of various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using biotinyl-tryptophyl-leucyl-beta-alanine in lab experiments include its high affinity for streptavidin, its ability to be easily attached to Biotinyl-tryptophyl-leucyl-beta-alanine proteins, and its use as a substrate for enzymatic assays. However, its limitations include its relatively high cost and the potential for non-specific binding to other proteins.
Zukünftige Richtungen
For the use of biotinyl-tryptophyl-leucyl-beta-alanine include the development of new methods for its synthesis, the exploration of its potential applications in drug delivery and imaging, and the investigation of its interactions with other proteins and molecules. Additionally, the use of biotinyl-tryptophyl-leucyl-beta-alanine in the study of various biological processes may lead to new insights and discoveries in the field of biochemistry.
Synthesemethoden
The synthesis of biotinyl-tryptophyl-leucyl-beta-alanine involves the use of solid-phase peptide synthesis (SPPS). This method allows for the efficient and precise synthesis of peptides, as it involves the stepwise addition of amino acids to a solid support. Biotin is usually attached to the peptide via a linker molecule, which allows for the biotin to be easily removed if needed.
Wissenschaftliche Forschungsanwendungen
Biotinyl-tryptophyl-leucyl-beta-alanine has been used in various scientific applications, including as a tool for protein purification and as a substrate for enzymatic assays. Its ability to bind to streptavidin, a protein that has a high affinity for biotin, makes it useful for the purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.
Eigenschaften
CAS-Nummer |
127745-41-9 |
|---|---|
Produktname |
Biotinyl-tryptophyl-leucyl-beta-alanine |
Molekularformel |
C30H42N6O6S |
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
3-[[2-[[3-(1H-indol-3-yl)-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H42N6O6S/c1-17(2)13-21(28(40)31-12-11-26(38)39)34-29(41)22(14-18-15-32-20-8-4-3-7-19(18)20)33-25(37)10-6-5-9-24-27-23(16-43-24)35-30(42)36-27/h3-4,7-8,15,17,21-24,27,32H,5-6,9-14,16H2,1-2H3,(H,31,40)(H,33,37)(H,34,41)(H,38,39)(H2,35,36,42) |
InChI-Schlüssel |
WCIFOPWWEKJHQJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Kanonische SMILES |
CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Sequenz |
WLX |
Synonyme |
iotinyl-Trp-Leu-beta-Ala biotinyl-tryptophyl-leucyl-beta-alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



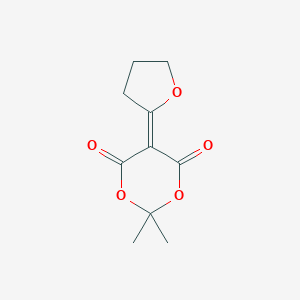
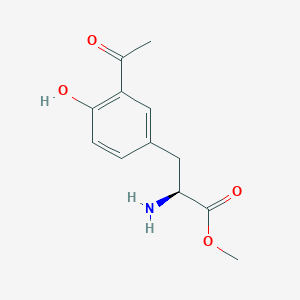
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
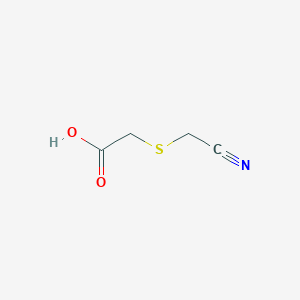
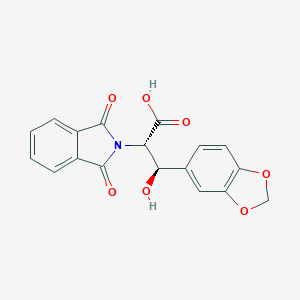
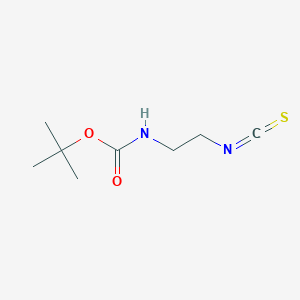
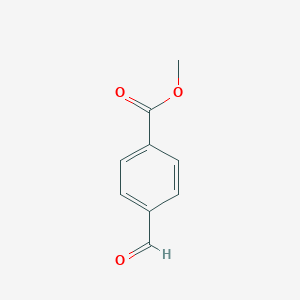
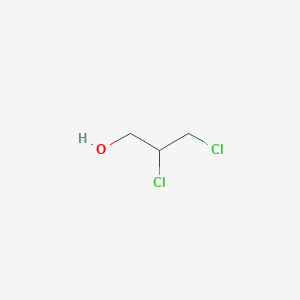
![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
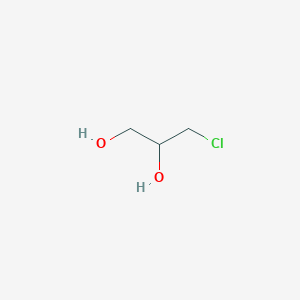
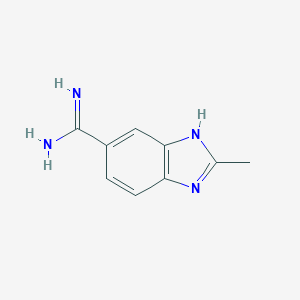
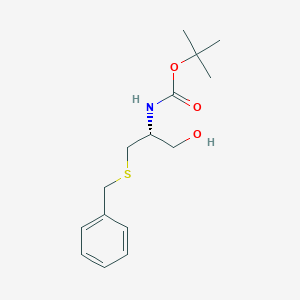
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)